Hydrolytic Reactivity Anomaly: Methyl 3,5-Dinitrosalicylate Exhibits a 10⁵-Fold Rate Differential from LFER Predictions
Methyl 3,5-dinitrosalicylate exhibits a documented anomalous position on the Linear Free Energy Relationship (LFER) plot for ortho-hydroxyaryl ester hydrolysis, demonstrating a rate enhancement of approximately 10⁵ relative to predicted values based on its pKa of 2.45 [1]. This deviation is attributed to a unique intramolecular bifunctional catalytic mechanism involving the ionized ortho-hydroxyl group acting as a general base. In direct comparison, the rate constants measured for the conjugate base (MDNS⁻) reacting with hydroxide anion and water are 5.3 × 10⁻² mol dm⁻³ s⁻¹ and 6.6 × 10⁻⁶ s⁻¹, respectively, at 25°C [1]. This represents a substantial departure from the behavior of structurally analogous ortho-hydroxyaryl esters such as methyl salicylate and methyl 5-nitrosalicylate, which conform more closely to the LFER correlation and lack this magnitude of catalytic enhancement.
| Evidence Dimension | Second-order rate constant for hydroxide-catalyzed hydrolysis (conjugate base form) |
|---|---|
| Target Compound Data | 5.3 × 10⁻² mol dm⁻³ s⁻¹ at 25°C [1] |
| Comparator Or Baseline | LFER-predicted rate constant for ortho-hydroxyaryl esters with pKa = 2.45: approximately 5 × 10⁻⁷ mol dm⁻³ s⁻¹ (estimated from LFER slope) [1] |
| Quantified Difference | Rate enhancement factor of ~10⁵ over LFER-predicted value; anomalous deviation from the established correlation line [1] |
| Conditions | Aqueous solution, 25°C, pH-dependent measurement; pKa of ortho-hydroxy group measured as 2.45 [1] |
Why This Matters
The anomalous hydrolytic lability informs shelf-life, solvent selection, and formulation stability for procurement decisions, while the unique catalytic mechanism distinguishes methyl 3,5-dinitrosalicylate from mono-nitro or non-nitro analogs that lack comparable intramolecular activation.
- [1] Moozyckine AU, Davies DM. Intramolecular base catalysed hydrolysis of ortho-hydroxyaryl esters: the anomalous position of methyl 3,5-dinitrosalicylate on the Linear Free Energy Relationship plot. Journal of the Chemical Society, Perkin Transactions 2. 2002; 4: 762–768. DOI: 10.1039/b111575a. View Source
